molecular formula C8H6Cl2O3S B1623347 Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate CAS No. 32766-64-6

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate

Cat. No. B1623347
Key on ui cas rn: 32766-64-6
M. Wt: 253.1 g/mol
InChI Key: IZEPVHXRDFHYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06613786B2

Procedure details

(2,5-Dichlorothiophen-3-yl)-oxo-acetic acid ethyl ester (4.51 g, 17.8 mmol) was stirred in a mixture of 100 ml water and 10 N NaOH (10 ml, 100 mmol) at room temperature for 20 hours. The reaction mixture was then acidified with 3N HCl, and extracted with ethyl acetate (3×50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and concentrated under vacuum to provide (2,5-dichlorothiophen-3-yl)-oxo-acetic acid (3.90 g, 97%). MS (M−H)−: 223.02; 1H NMR (300 MHz, DMSO-d6) δ7.54 (s).
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]([C:7]1[CH:11]=[C:10]([Cl:12])[S:9][C:8]=1[Cl:13])=[O:6])C.[OH-].[Na+].Cl>O>[Cl:13][C:8]1[S:9][C:10]([Cl:12])=[CH:11][C:7]=1[C:5](=[O:6])[C:4]([OH:14])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C)OC(C(=O)C1=C(SC(=C1)Cl)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1C(C(=O)O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.